3-Bromoquinoline;hydrobromide
Overview
Description
3-Bromoquinoline;hydrobromide: is a chemical compound with the molecular formula C9H6BrN . It is a derivative of quinoline, where a bromine atom is substituted at the third position of the quinoline ring. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromoquinoline;hydrobromide typically involves the bromination of quinoline. One common method is the reaction of quinoline with bromine in the presence of a solvent, such as acetic acid or chloroform. The reaction is carried out at a controlled temperature to ensure the selective bromination at the third position .
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through a similar bromination process. The reaction mixture is then subjected to recrystallization using a mixed solvent of water and alcohol to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 3-Bromoquinoline;hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form quinoline derivatives with different functional groups.
Reduction Reactions: It can be reduced to form 3-aminoquinoline.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products:
Substitution: Products include 3-alkylquinolines and 3-arylquinolines.
Oxidation: Products include quinoline-3-carboxylic acid and other oxidized derivatives.
Reduction: Products include 3-aminoquinoline.
Scientific Research Applications
Chemistry: 3-Bromoquinoline;hydrobromide is used as an intermediate in the synthesis of various organic compounds. It is also used in the preparation of functionalized quinolines through bromine-magnesium exchange reactions .
Biology and Medicine: In biological and medicinal research, this compound is used to study the structure-activity relationships of quinoline derivatives.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 3-Bromoquinoline;hydrobromide involves its interaction with various molecular targets. In medicinal chemistry, it is believed to exert its effects by inhibiting specific enzymes or receptors involved in disease pathways. For example, quinoline derivatives are known to inhibit the enzyme dihydrofolate reductase, which is essential for the synthesis of nucleotides in rapidly dividing cells .
Comparison with Similar Compounds
- 2-Bromoquinoline
- 4-Bromoquinoline
- 5-Bromoquinoline
- 6-Bromoquinoline
- 7-Bromoquinoline
- 8-Bromoquinoline
Comparison: 3-Bromoquinoline;hydrobromide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to other bromoquinoline derivatives, it offers a different set of properties that can be exploited in various chemical and pharmaceutical applications .
Properties
IUPAC Name |
3-bromoquinoline;hydrobromide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN.BrH/c10-8-5-7-3-1-2-4-9(7)11-6-8;/h1-6H;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEGUWTVXKKTSRE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)Br.Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.97 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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